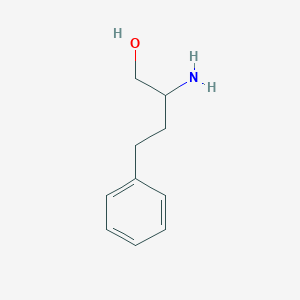

2-Amino-4-phenylbutan-1-ol

Vue d'ensemble

Description

2-Amino-4-phenylbutan-1-ol is an organic compound with the molecular formula C10H15NO. It is a chiral molecule, meaning it has non-superimposable mirror images, often referred to as enantiomers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common synthetic route for 2-Amino-4-phenylbutan-1-ol involves the reduction of D-homophenylalanine ethyl ester hydrochloride using lithium aluminum hydride in anhydrous tetrahydrofuran (THF). The reaction is carried out under an argon atmosphere to prevent moisture from interfering with the reaction. The mixture is refluxed for 24 hours, followed by careful addition of water and sodium hydroxide to quench the reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-phenylbutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of alkyl halides or other substituted derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Amino-4-phenylbutan-1-ol has garnered attention as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it plays a role in the development of antiviral agents:

- Synthesis of Antiviral Agents : It has been identified as a precursor in synthesizing Atazanavir, an antiretroviral medication used to treat HIV. Research indicates that using this compound enhances yield and efficiency during multi-step synthesis processes, resulting in products with improved antiviral activity compared to previous formulations.

Case Study: Atazanavir Synthesis

A study demonstrated that incorporating this compound into the synthesis pathway of Atazanavir resulted in higher yields and better purity of the final product, showcasing its significance as a pharmaceutical intermediate.

Fragrance and Flavoring Applications

The compound is also utilized extensively in the fragrance industry due to its pleasant aroma, reminiscent of floral scents. Its applications include:

- Fragrance Composition : Used as a key ingredient in perfumes.

- Flavoring Agent : Incorporated into food products to enhance or mask flavors.

Case Study: Eco-Friendly Cleaning Products

Research highlighted the integration of this compound into eco-friendly cleaning products. The resulting formulations received positive consumer feedback due to their appealing scent profile, demonstrating the compound's effectiveness in enhancing product desirability.

Chemical Synthesis Applications

In addition to its roles in pharmaceuticals and fragrance production, this compound serves as an important intermediate in various chemical syntheses:

| Application | Description |

|---|---|

| Pharmaceutical Intermediates | Precursor for antiviral drugs like Atazanavir |

| Fragrance Production | Key ingredient in perfumes and scented products |

| Chemical Synthesis | Intermediate for synthesizing chiral amines |

The compound has also been explored for its potential role in catalytic processes, particularly in asymmetric synthesis where chirality is critical.

Biochemical Assays

This compound is utilized as a reagent in biochemical assays for glucose determination. It reacts with glucose in the presence of phenol and peroxidase to produce a colorimetric result proportional to glucose concentration, facilitating rapid measurement.

Recent Studies and Findings

Recent research has focused on both the synthesis and biological evaluation of this compound. Some key findings include:

Biological Evaluations

In vitro studies are ongoing to assess the compound's interaction with specific receptors, aiming to elucidate its pharmacological profile. Initial toxicity studies suggest potential therapeutic benefits but also highlight risks such as skin irritation, necessitating further safety evaluations .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, synthesized fluorescent derivatives were evaluated against human cervical cancer cell lines (SiHa) using MTT assays, showing promising cytotoxic effects comparable to reference drugs.

Mécanisme D'action

The mechanism of action of 2-Amino-4-phenylbutan-1-ol involves its interaction with specific molecular targets and pathways. As an amino alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-3-phenylpropan-1-ol: Another amino alcohol with a similar structure but differing in the position of the amino group.

4-Amino-3-phenylbutan-1-ol: Similar structure with the amino group at a different position.

2-Amino-4-phenylbutanoic acid: A related compound where the hydroxyl group is replaced by a carboxylic acid group.

Uniqueness

2-Amino-4-phenylbutan-1-ol is unique due to its specific chiral structure, which can lead to different biological activities compared to its structural analogs. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile compound in research and industrial applications .

Activité Biologique

2-Amino-4-phenylbutan-1-ol (also known as phenylpropanolamine) is an organic compound with significant biological activity and various applications in medicinal chemistry and biochemistry. This article explores its biological mechanisms, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a chiral center, which contributes to its biological activity. The presence of both an amino group and a hydroxyl group allows it to participate in diverse biochemical interactions.

Target Interaction

The primary target of this compound is the Gag-Pol polyprotein, which plays a crucial role in the assembly of viral particles. This interaction suggests that the compound may influence pathways related to virion assembly and potentially inhibit viral replication .

Biochemical Pathways

The compound's interaction with the Gag-Pol polyprotein indicates its involvement in several biochemical pathways, particularly those associated with viral infections. It may modulate the assembly process of virions, thereby affecting viral load and infection rates.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its bioavailability and metabolic stability. Factors such as temperature, pH, and the presence of other molecules can significantly influence its stability and efficacy.

Therapeutic Applications

Research has indicated that this compound exhibits potential therapeutic effects in various contexts:

- Antiviral Activity : Studies have shown that this compound can inhibit the replication of certain viruses by interfering with their assembly mechanisms .

- Appetite Suppression : Historically, phenylpropanolamine has been used as an appetite suppressant in weight loss medications due to its stimulant effects on the central nervous system.

- Potential Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

Synthesis and Applications

This compound can be synthesized through various methods, including reduction reactions involving ketones or aldehydes. Its chiral nature makes it a valuable building block in asymmetric synthesis for pharmaceuticals .

Industrial Uses

This compound is utilized in the production of fine chemicals and pharmaceuticals due to its unique properties. It serves as a precursor for synthesizing biologically active compounds and peptides, further extending its applicability in medicinal chemistry.

Propriétés

IUPAC Name |

2-amino-4-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAOVQMCZKLAKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30521839 | |

| Record name | 2-Amino-4-phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160886-95-3 | |

| Record name | 2-Amino-4-phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.